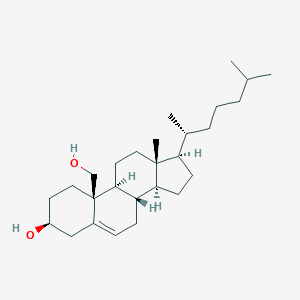

19-Hydroxycholesterol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWIUNJQYGATHV-FTLVODPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971482 | |

| Record name | Cholest-5-ene-3,19-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-63-7 | |

| Record name | 19-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-ene-3,19-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

19-Hydroxycholesterol: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 19-hydroxycholesterol, a critical oxysterol intermediate in steroid metabolism. We delve into its discovery, explore detailed methodologies for its synthesis, and illuminate its significant role in biological signaling pathways, particularly in the context of estrogen biosynthesis. This document is intended to serve as a foundational resource for professionals engaged in steroid research and drug development.

Discovery and Identification

This compound (systematic name: cholest-5-ene-3β,19-diol) is a hydroxylated derivative of cholesterol, characterized by a hydroxyl group at the C19 methyl position. While a singular, seminal publication detailing its initial isolation from a natural source is not prominently cited in historical literature, its existence as a metabolic product of cholesterol has been established through its identification in various biological contexts and its use as an analytical internal standard in sterol research. Its primary significance arises from its position as an intermediate in the enzymatic pathways that modify the steroid skeleton, most notably in the biosynthesis of estrogens.

Synthesis of this compound

The introduction of a hydroxyl group at the sterically hindered and chemically unactivated C19 angular methyl group of the cholesterol scaffold presents a significant synthetic challenge. While numerous methods exist for the synthesis of other oxysterols, detailed protocols specifically for this compound are not widely published. However, a plausible and efficient pathway can be constructed based on established methods for C19-functionalization of steroid precursors.

Representative Chemical Synthesis Workflow

A key strategy involves the synthesis of a C19-functionalized intermediate, such as cholest-5-en-24-oxo-3β,19-diacetate, which can then be converted to the target molecule.[1] The following workflow outlines a representative multi-step synthesis starting from the readily available plant sterol, stigmasterol (B192456).

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Representative Synthesis of a C19-Hydroxylated Intermediate

The following protocol is adapted from methodologies reported for the synthesis of C19-functionalized steroidal intermediates and represents a viable approach.[1]

Objective: To synthesize cholest-5-en-24-oxo-3β,19-diacetate, a key precursor to this compound.

Materials:

-

Stigmasterol

-

Ozone (O₃)

-

Jones reagent (CrO₃ in H₂SO₄/acetone)

-

Lead tetraacetate (Pb(OAc)₄)

-

Iodine (I₂)

-

Acetic anhydride (B1165640)

-

Standard solvents for reaction and chromatography (e.g., Dichloromethane, Ethyl Acetate (B1210297), Hexane)

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Side-Chain Cleavage: The C22-C23 double bond in the side chain of stigmasterol is cleaved via ozonolysis, followed by an oxidative workup to yield a C22-carboxylic acid.

-

Protection of 3β-Hydroxyl Group: The 3β-hydroxyl group is protected, typically as an acetate ester, using acetic anhydride and pyridine to prevent its oxidation in subsequent steps.

-

C19 Remote Functionalization (Hypoiodite Reaction): The protected steroid is subjected to a remote functionalization reaction. Treatment with lead tetraacetate and iodine under photochemical conditions generates a C19-functionalized intermediate through a radical pathway. This is a critical step for introducing functionality at the unactivated C19 position.[2]

-

Oxidation to 19-Aldehyde: The C19-functionalized intermediate is oxidized to the corresponding 19-aldehyde using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

-

Further Side-Chain Modification: The C22-carboxylic acid is converted to a 24-oxo functionality through a series of standard organic transformations.

-

Final Acetylation: The 19-hydroxyl group (formed from the reduction of the 19-aldehyde if necessary) is acetylated to yield the target intermediate, cholest-5-en-24-oxo-3β,19-diacetate.

-

Purification: The final intermediate is purified using silica gel column chromatography.

Deprotection to this compound: The purified diacetate intermediate would then be subjected to hydrolysis (e.g., using potassium carbonate in methanol) to remove the acetate protecting groups at the C3 and C19 positions, yielding this compound. Final purification would be achieved via recrystallization or chromatography.

Summary of Synthesis Reactions for C19-Functionalization

The functionalization of the C19 methyl group is the most challenging step in the synthesis. Several methods have been developed for this purpose in steroid chemistry.

| Reaction Type | Reagents | Description | Reference |

| Hypohalite Chemistry | Lead Tetraacetate, Iodine | A radical relay reaction where a 6β-hypoiodite is formed, which then abstracts a hydrogen from the proximate C19 methyl group, leading to functionalization. | [2] |

| Barton Reaction | Nitrite (B80452) esters, Photolysis | Photolysis of a nitrite ester (e.g., at C6 or C11) generates an alkoxy radical that abstracts a hydrogen from C19, leading to a C19 radical that can be trapped. | |

| Suárez Reaction | (Diacetoxyiodo)benzene, Iodine | A hypervalent iodine-based method similar to the hypoiodite (B1233010) reaction for remote functionalization of alcohols. |

Biological Function and Signaling Pathways

The primary biological significance of C19-hydroxylation is firmly established within the context of steroid hormone biosynthesis. Specifically, the enzyme aromatase (CYP19A1) , a member of the cytochrome P450 superfamily, catalyzes the conversion of androgens to estrogens, a process essential for sexual development and numerous other physiological functions.[3][4] This conversion is not a single reaction but a three-step oxidation process that critically involves 19-hydroxylated intermediates.[3][5]

Role in the Aromatase (CYP19A1) Pathway

Aromatase converts androgens like androstenedione (B190577) and testosterone (B1683101) into estrogens (estrone and estradiol, respectively). This process involves three successive monooxygenase reactions, all occurring at the C19 methyl group of the androgen substrate.[5]

-

First Hydroxylation: Aromatase hydroxylates the C19 methyl group of the androgen substrate to produce a 19-hydroxy androgen (e.g., 19-hydroxyandrostenedione).

-

Second Hydroxylation/Oxidation: The same enzyme further oxidizes the 19-hydroxy group to a 19-aldehyde (19-oxo intermediate).

-

Aromatization: In a final, complex step, the C19-carbon is eliminated as formic acid, and the A-ring of the steroid is aromatized to form the phenolic ring characteristic of estrogens.[5]

The 19-hydroxy and 19-oxo steroids are not merely transient species but are stable, dissociable intermediates in this pathway.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Remote functionalization reactions in steroids: discovery and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP19A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. uniprot.org [uniprot.org]

Endogenous Synthesis of 19-Hydroxycholesterol in Mammals: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the current understanding of the endogenous synthesis of 19-hydroxycholesterol in mammals. While the direct enzymatic conversion of cholesterol to this compound remains an area of active investigation, this document synthesizes the most relevant existing knowledge on steroid 19-hydroxylation, presents a plausible biosynthetic pathway, and offers detailed experimental protocols for the quantification of this oxysterol. This guide is intended for researchers, scientists, and drug development professionals working in the fields of steroid metabolism, endocrinology, and cardiovascular disease. We address the core aspects of the enzymatic machinery potentially involved, the hypothetical metabolic pathway, the putative physiological roles and signaling pathways, and detailed methodologies for its detection and quantification. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate comprehension and application in a research setting.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are a class of bioactive lipids that play crucial roles in a myriad of physiological and pathophysiological processes. They are key intermediates in the synthesis of bile acids and steroid hormones and act as signaling molecules that regulate lipid metabolism, inflammation, and cell viability. This compound is a specific oxysterol characterized by a hydroxyl group at the C-19 position of the cholesterol backbone. While its presence has been noted and it is commercially available for research, the specific details of its endogenous synthesis in mammals are not yet fully elucidated.

This guide aims to bridge this knowledge gap by providing a detailed technical resource for researchers. We will explore the most likely enzymatic candidate for its synthesis, outline a putative metabolic pathway, and provide the necessary experimental framework to investigate its presence and function in biological systems.

The Enzymatic Synthesis of this compound: A Focus on Cytochrome P450

The hydroxylation of the C-19 methyl group of steroids is a critical step in several metabolic pathways, most notably in the biosynthesis of estrogens from androgens. This reaction is catalyzed by a member of the cytochrome P450 superfamily of enzymes.

CYP19A1 (Aromatase): The Primary Candidate for Steroid 19-Hydroxylation

The most well-characterized enzyme responsible for 19-hydroxylation of steroids is Cytochrome P450 19A1 , commonly known as aromatase . This enzyme is located in the endoplasmic reticulum and is responsible for the final steps of estrogen biosynthesis. The aromatization reaction is a three-step process that begins with the hydroxylation of the C-19 methyl group of the androgen substrate.

While the established physiological substrates for CYP19A1 are C19 androgens such as androstenedione (B190577) and testosterone, the possibility of its promiscuous activity on other sterols, including cholesterol, cannot be entirely ruled out without direct experimental evidence. Cholesterol's structural similarity to androgens makes it a potential, albeit likely less favored, substrate for CYP19A1. Further research is required to determine if CYP19A1 can catalyze the 19-hydroxylation of cholesterol in vivo.

A study on the influence of cholesterol on the functionality of the P450 19A1 complex with POR in nanodiscs showed that while cholesterol can affect the electron transfer rate, it did not alter the rates of product formation from androstenedione[1][2]. This study focused on the membrane environment's effect rather than cholesterol as a substrate.

The Putative Metabolic Pathway of this compound Synthesis

Based on the known function of CYP19A1, we can propose a hypothetical pathway for the synthesis of this compound from cholesterol. This pathway would be analogous to the initial step of androgen aromatization.

Caption: Hypothetical pathway for the synthesis of this compound.

This proposed pathway is speculative and requires experimental validation. It is possible that other, yet unidentified, cytochrome P450 enzymes are responsible for this conversion in specific tissues.

Physiological Role and Signaling Pathways

The physiological roles of this compound are not well defined. However, based on the known functions of other oxysterols, it may be involved in:

-

Regulation of Cholesterol Homeostasis: Many oxysterols are ligands for Liver X Receptors (LXRs) and act as suppressors of the SREBP pathway, thereby regulating cholesterol uptake, efflux, and synthesis[3]. It is plausible that this compound could also modulate these pathways.

-

Steroidogenesis: As a hydroxylated cholesterol derivative, it could serve as a precursor for the synthesis of other steroid hormones.

-

Atherosclerosis and Cytotoxicity: Some commercial suppliers suggest that this compound may promote atherosclerosis and exhibit cytotoxic effects, although the primary literature supporting these claims is not extensive[4].

Potential Interaction with Liver X Receptors (LXRs)

LXRs are nuclear receptors that are activated by various oxysterols and play a pivotal role in maintaining cholesterol balance. The general signaling pathway initiated by LXR activation is depicted below. Whether this compound can act as an LXR ligand is a key question for future research.

Caption: General signaling pathway of oxysterols via Liver X Receptors (LXRs).

Quantitative Data Presentation

As of now, there is a lack of published data on the endogenous concentrations of this compound in mammalian tissues and plasma. The experimental protocol provided in the following section is designed to generate such data. Below are template tables for the presentation of quantitative results obtained from an LC-MS/MS analysis.

Table 1: Calibration Curve for this compound Quantification

| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1.0 | Example Value |

| 5.0 | Example Value |

| 10.0 | Example Value |

| 50.0 | Example Value |

| 100.0 | Example Value |

| Linearity (R²) | >0.99 |

Table 2: Quantification of this compound in Mammalian Samples

| Sample ID | Tissue/Fluid Type | Concentration (ng/mL or ng/g tissue) | Standard Deviation |

| Control 1 | Human Plasma | Example Value | Example Value |

| Control 2 | Human Plasma | Example Value | Example Value |

| Patient A | Human Plasma | Example Value | Example Value |

| Mouse 1 | Liver | Example Value | Example Value |

| Mouse 2 | Brain | Example Value | Example Value |

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from established methods for other oxysterols and incorporates specific parameters for this compound.

Quantification of this compound by LC-MS/MS

This protocol describes the extraction, purification, and analysis of this compound from plasma or tissue homogenates.

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents:

-

This compound standard (≥98% purity)

-

d7-19-Hydroxycholesterol (internal standard)

-

HPLC-grade chloroform, methanol, isopropanol, hexane (B92381), acetonitrile, and water

-

Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Solid-Phase Extraction (SPE) silica (B1680970) cartridges (100 mg)

-

Glass vials with Teflon-lined caps

Procedure:

-

Sample Collection and Preparation:

-

Collect blood in EDTA tubes and centrifuge to obtain plasma.

-

For tissues, homogenize in a suitable buffer on ice.

-

To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution (d7-19-Hydroxycholesterol at 100 ng/mL).

-

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase into a clean glass tube.

-

-

Solid-Phase Extraction (SPE) for Sterol Enrichment:

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in 1 mL of hexane.

-

Condition a silica SPE cartridge with 2 mL of hexane.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 2 mL of hexane to remove non-polar lipids.

-

Elute the oxysterols with 5 mL of a 70:30 (v/v) hexane:isopropanol mixture.

-

Dry the eluate under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

-

Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Perform chromatographic separation using a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol/Acetonitrile (1:1) with 0.1% formic acid and 5 mM ammonium acetate.

-

-

Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: A potential transition to monitor, based on available data, is m/z 420 -> 385[5]. This would need to be optimized.

-

MRM Transition for d7-19-Hydroxycholesterol: The corresponding transition for the deuterated internal standard would be monitored.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration.

-

Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions

The endogenous synthesis of this compound in mammals represents an intriguing yet underexplored area of steroid metabolism. While direct evidence for its biosynthesis from cholesterol is currently lacking, the enzymatic machinery for 19-hydroxylation of other steroids is well-known, providing a strong foundation for future investigations. The experimental protocols detailed in this guide offer a robust framework for researchers to quantify this compound in biological samples, which is a critical first step in elucidating its physiological concentrations, tissue distribution, and potential roles in health and disease.

Future research should focus on:

-

Screening candidate cytochrome P450 enzymes, including CYP19A1, for their ability to 19-hydroxylate cholesterol.

-

Utilizing advanced metabolomics platforms to identify and quantify this compound in various mammalian tissues and disease models.

-

Investigating the biological activities of this compound, particularly its potential to interact with nuclear receptors such as LXRs and influence gene expression related to lipid metabolism and inflammation.

By addressing these key questions, the scientific community can unravel the complete story of this compound, from its synthesis to its function, and potentially uncover new therapeutic targets for a range of metabolic and cardiovascular diseases.

References

- 1. Influence of cholesterol on kinetic parameters for human aromatase (P450 19A1) in phospholipid nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of cholesterol on kinetic parameters for human aromatase (P450 19A1) in phospholipid nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. CAS 561-63-7: this compound | CymitQuimica [cymitquimica.com]

- 5. lipidmaps.org [lipidmaps.org]

19-Hydroxycholesterol: An In-depth Technical Guide to an Emerging Oxysterol Metabolite

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

19-Hydroxycholesterol is an oxygenated derivative of cholesterol, classified as an oxysterol. While the precise enzymatic pathways governing its synthesis and catabolism are not yet fully elucidated, its significance in cellular signaling is becoming increasingly apparent. This technical guide provides a comprehensive overview of this compound, focusing on its role as a natural ligand for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). Through its interaction with RORγ, this compound is implicated in the regulation of critical biological processes, most notably the differentiation of T helper 17 (Th17) cells. This positions this compound and its associated signaling pathways as promising areas of investigation for therapeutic intervention in autoimmune diseases, metabolic syndrome, and certain cancers. This document details the current understanding of this compound's biochemistry, its interaction with nuclear receptors, relevant experimental protocols for its study, and its potential in drug development.

Introduction to this compound

This compound (19-HC) is a sterol molecule derived from the metabolic oxidation of cholesterol.[1] As an oxysterol, it belongs to a class of molecules that are not only intermediates in the synthesis of bile acids and steroid hormones but also act as potent signaling molecules that regulate gene expression and a variety of cellular processes.[2][3]

Chemical Properties:

-

Chemical Formula: C₂₇H₄₆O₂[1]

-

Molecular Weight: 402.7 g/mol [1]

-

CAS Number: 561-63-7[1]

-

Synonyms: Cholest-5-ene-3β,19-diol[1]

While a range of cytochrome P450 (CYP) enzymes are known to hydroxylate the cholesterol scaffold at various positions, the specific enzyme responsible for the 19-hydroxylation of cholesterol in humans has not been definitively identified in the current body of literature.[4][5] Similarly, the precise metabolic fate of this compound is not well-defined, though it is presumed to undergo further metabolism via pathways common to other oxysterols, such as conversion to bile acids or conjugation (sulfation and glucuronidation) to facilitate excretion.[2]

The RORγ Signaling Pathway: The Primary Target of this compound

The most significant characterized biological function of this compound is its role as a natural agonist for the nuclear receptor RORγ.[3] RORγ is a ligand-activated transcription factor that plays a pivotal role in immunity, metabolism, and development.[6]

RORγ Activation Mechanism

RORγ, like other nuclear receptors, possesses a ligand-binding domain (LBD). Upon binding of an agonist ligand such as this compound, the LBD undergoes a conformational change. This change promotes the dissociation of corepressor proteins and facilitates the recruitment of coactivator proteins.[3] This receptor-coactivator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.[7]

The following diagram illustrates the general mechanism of RORγ activation by an oxysterol agonist.

RORγ and Th17 Cell Differentiation

One of the most critical functions of RORγ (specifically its isoform RORγt, which is predominantly expressed in immune cells) is to act as the master regulator of T helper 17 (Th17) cell differentiation.[8][9] Th17 cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17).[10] RORγt activation drives the expression of key genes in the Th17 lineage.

Key RORγt Target Genes in Human Th17 Cells: [7][9][10]

-

Cytokines: IL17A, IL17F, IL22, IL26

-

Receptors: IL23R (receptor for IL-23, a key cytokine for Th17 maintenance)

-

Chemokine & Receptor: CCL20, CCR6 (involved in trafficking of Th17 cells to sites of inflammation)

The diagram below outlines the central role of RORγt in Th17 differentiation.

Quantitative Data on Oxysterol Activity

A critical aspect of understanding the biological role of this compound is to quantify its interaction with its receptor and its effect on cells. While specific quantitative data for this compound is notably absent in the surveyed literature, data from related oxysterols and synthetic ligands provide a valuable comparative context.

Receptor Binding and Activation

The potency of a ligand is often described by its dissociation constant (Kd) or its effective concentration to elicit a 50% maximal response (EC₅₀). The tables below summarize known values for other oxysterols and synthetic compounds that modulate RORγ activity.

Table 1: RORγ Binding Affinity and Activation for Various Ligands

| Compound | Ligand Type | Assay Type | Value | Reference(s) |

|---|---|---|---|---|

| 25-Hydroxycholesterol | Endogenous Oxysterol | Saturation Binding (³H-25-OHC) | Kd = 10 nM | [11] |

| 7α-Hydroxycholesterol | Endogenous Oxysterol | Luciferase Reporter (Repression) | IC₅₀ = 1.3 µM (for RORα) | [12] |

| 7-Ketocholesterol (B24107) | Endogenous Oxysterol | Luciferase Reporter (Repression) | IC₅₀ = 0.6 µM | [12] |

| LYC-54143 | Synthetic Agonist | Luciferase Reporter (Activation) | EC₅₀ = 0.2 ± 0.1 µM | [13] |

| LYC-53772 | Synthetic Agonist | Luciferase Reporter (Activation) | EC₅₀ = 0.6 ± 0.1 µM | [13] |

| Synthetic Agonist 1 | Synthetic Agonist | FRET Assay (Activation) | EC₅₀ = 3.7 µM |[14] |

Cytotoxicity Data

Oxysterols can exhibit cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxicity. Data for this compound is currently unavailable.

Table 2: Cytotoxicity of Related Oxysterols on Cancer Cell Lines

| Compound | Cell Line | Exposure Time | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| 27-Hydroxycholesterol (B1664032) | MCF-7 (Breast Cancer) | 24-48 hours | 2.19 µM | [15] |

| 25-Hydroxycholesterol | MCF-7 (Breast Cancer) | 48 hours | ≥ 7.5 µM |[16] |

Endogenous Concentrations

Understanding the physiological concentrations of an oxysterol is crucial to interpreting its signaling function. While specific levels for this compound are not documented, the concentrations of other major oxysterols in human plasma provide a baseline for comparison.

Table 3: Endogenous Concentrations of Major Oxysterols in Human Plasma/Serum

| Oxysterol | Concentration (ng/mL) | Molar Concentration (µM) | Reference(s) |

|---|---|---|---|

| 24S-Hydroxycholesterol | 12.3 ± 4.79 | ~0.03 | [17] |

| 27-Hydroxycholesterol | 17.7 ± 8.5 | ~0.04 | [17] |

| 7α-Hydroxycholesterol | 40 - 75 | ~0.10 - 0.19 | [18] |

| 4β-Hydroxycholesterol | 13.4 - 31.9 | ~0.03 - 0.08 |[19] |

Experimental Protocols

Investigating the function of this compound requires robust and specific assays. The following sections detail the methodologies for two key experimental approaches used to characterize RORγ modulators.

Protocol: RORγ Ligand Activity via Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to modulate RORγ-dependent gene transcription.

Principle: A reporter cell line is engineered to express a hybrid RORγ receptor (containing the LBD) and a luciferase reporter gene under the control of ROREs.[20][21] Agonist binding to the RORγ LBD activates transcription, leading to luciferase production, which is quantified by measuring luminescence. Inverse agonists will decrease the basal luminescence.

Methodology:

-

Cell Culture: Maintain the RORγ reporter cell line (e.g., engineered HEK293T cells) according to the supplier's protocol.

-

Cell Plating: Seed the cells into a white, opaque 96-well or 384-well plate suitable for luminescence readings and allow them to adhere.

-

Compound Preparation: Prepare a serial dilution of this compound (and positive/negative controls) in the appropriate compound screening medium. A typical concentration range might be from 1 nM to 30 µM.

-

Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.

-

Lysis and Detection: Lyse the cells and add a luciferase detection reagent containing the substrate (e.g., luciferin) according to the manufacturer's instructions.

-

Measurement: Immediately measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Normalize the relative light units (RLU) to the vehicle control. Plot the normalized response against the log of the compound concentration and fit the data using a non-linear regression model to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists).[21]

Protocol: RORγ-Coactivator Interaction via AlphaScreen Assay

This is a bead-based proximity assay used to measure the ligand-dependent interaction between the RORγ LBD and a coactivator peptide.

Principle: The assay uses two types of beads: Donor beads and Acceptor beads. The RORγ LBD is attached to one type of bead (e.g., via a His-tag to a Nickel Chelate Acceptor bead), and a biotinylated coactivator peptide (containing an LXXLL motif) is attached to the other (Streptavidin Donor bead). When an agonist ligand promotes the interaction between the LBD and the peptide, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

Methodology:

-

Reagent Preparation: Reconstitute and dilute recombinant His-tagged RORγ LBD, biotinylated coactivator peptide (e.g., from SRC1), AlphaScreen Donor beads, and Acceptor beads in an appropriate assay buffer.

-

Compound Addition: In a 384-well microplate, add serial dilutions of this compound.

-

Protein Incubation: Add the RORγ LBD and coactivator peptide to the wells and incubate to allow for potential interaction.

-

Bead Incubation: Add the Donor and Acceptor beads and incubate in the dark for 1-2 hours to allow bead-protein binding.

-

Measurement: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: Plot the AlphaScreen signal against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Relevance to Drug Development

The central role of the RORγt-Th17 axis in a variety of autoimmune diseases makes it a highly attractive target for therapeutic intervention.[8][10] Modulating RORγt activity can directly impact the production of pro-inflammatory IL-17, offering a potential treatment strategy for conditions such as psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

Therapeutic Strategies:

-

RORγ Inverse Agonists/Antagonists: The primary focus in drug development has been on identifying small molecules that inhibit RORγt activity. These compounds would reduce Th17 differentiation and IL-17 production, thereby dampening the autoimmune response.

-

RORγ Agonists: While less common for autoimmune diseases, RORγ agonists could have therapeutic potential in other areas. For instance, enhancing Th17 responses could be beneficial in immuno-oncology to boost anti-tumor immunity or in the context of vaccine development.[13]

This compound, as a natural RORγ agonist, serves as a crucial tool for studying the activation of this pathway. Furthermore, its structure can serve as a scaffold for the design of novel synthetic modulators with improved potency, selectivity, and pharmacokinetic properties. Understanding how endogenous oxysterols regulate RORγ activity is key to developing drugs that can effectively and safely target this pathway.[2][6][22]

Conclusion and Future Directions

This compound is an emerging oxysterol with a defined role as a natural agonist of the nuclear receptor RORγ. This activity positions it as a key signaling molecule at the interface of cholesterol metabolism and immune regulation, particularly through its control of Th17 cell differentiation. While its function as a RORγ ligand is established, significant gaps in our knowledge remain.

Key areas for future research include:

-

Elucidation of Biosynthesis and Metabolism: Identifying the specific human enzymes responsible for the synthesis and degradation of this compound is a critical next step.

-

Quantitative Characterization: There is a pressing need to determine the binding affinity (Kd/Ki) and functional potency (EC₅₀) of this compound for RORγ, its cytotoxicity profile (IC₅₀), and its physiological concentrations in various tissues and disease states.

-

Target Gene Profiling: A comprehensive analysis of the specific set of genes regulated by this compound-mediated RORγ activation in different cell types is required.

-

Therapeutic Exploration: Investigating the potential of modulating this compound levels or using it as a chemical starting point for the development of novel RORγ-targeted therapies warrants further exploration.

As our understanding of the intricate links between metabolism and immunity grows, oxysterols like this compound will undoubtedly continue to be a focal point for research and drug discovery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 3. Structural Basis for Hydroxycholesterols as Natural Ligands of Orphan Nuclear Receptor RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxylation and sulfation of sex steroid hormones in inflammatory liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Targets for Oxysterols in Their Regulation of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]

- 8. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]

- 9. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 11. pnas.org [pnas.org]

- 12. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 20. Assay in Summary_ki [bindingdb.org]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. The administration of drugs inhibiting cholesterol/oxysterol synthesis is safe and increases the efficacy of immunotherapeutic regimens in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 19-Hydroxycholesterol in Cholesterol Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxycholesterol is an oxidized derivative of cholesterol, classified as an oxysterol. While structurally similar to other biologically active oxysterols, its specific role in the intricate network of cholesterol metabolism remains largely undefined. Current scientific literature predominantly highlights its utility as an internal standard for the quantification of other sterols in mass spectrometry-based analytical methods due to its stability and structural similarity to endogenous sterols. This technical guide synthesizes the current, albeit limited, understanding of this compound's involvement in cholesterol metabolism, focusing on its known interactions with key regulatory pathways, and provides detailed experimental protocols for its analysis. Gaps in the existing research are also identified to guide future investigations into the potential biological functions of this enigmatic oxysterol.

Introduction to this compound

This compound is a sterol molecule characterized by a hydroxyl group attached to the 19th carbon of the cholesterol backbone[1]. This modification, like other hydroxylations of the cholesterol structure, can alter its biological activity compared to the parent molecule[1]. While other oxysterols, such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol, are well-established ligands for nuclear receptors and key regulators of cholesterol homeostasis, the physiological significance of this compound is not as well understood[2][3][4][5][6][7][8][9]. It is considered a minor metabolite of cholesterol and has been investigated for its potential roles in cardiovascular health and metabolic disorders[1].

Interaction with Key Cholesterol Metabolism Pathways

The regulation of cholesterol homeostasis is primarily governed by two key transcription factor families: the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs).

The SREBP Pathway

The SREBP pathway is a central regulator of cholesterol biosynthesis and uptake. When cellular sterol levels are low, SREBP-2 is processed and activated, leading to the transcription of genes involved in cholesterol synthesis, such as HMG-CoA reductase. Conversely, high sterol levels inhibit SREBP-2 processing, thus reducing cholesterol production.

Available research suggests that This compound has minimal inhibitory effects on the SREBP pathway . This distinguishes it from other oxysterols like 25-hydroxycholesterol, which are potent suppressors of SREBP processing.

Table 1: Comparative Effect of Oxysterols on SREBP-2 Processing

| Oxysterol | Effect on SREBP-2 Processing | Reference |

| This compound | Minimal Inhibition | [10] (from previous search) |

| 25-Hydroxycholesterol | Potent Inhibition | [2][3][7] |

| 27-Hydroxycholesterol | Inhibition | [2][3] |

The LXR Pathway

Liver X Receptors (LXRs) are nuclear receptors that act as cellular cholesterol sensors. When activated by oxysterols, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation leads to the transcription of genes involved in cholesterol efflux, transport, and excretion, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).

Currently, there is a lack of specific data on the binding affinity of this compound for LXRs and its subsequent effect on the expression of LXR target genes like ABCA1 and ABCG1. Further research is required to elucidate any potential role of this compound in modulating LXR activity and reverse cholesterol transport.

Signaling Pathways and Experimental Workflows

SREBP-2 Processing Pathway

The following diagram illustrates the canonical SREBP-2 processing pathway and indicates the known minimal inhibitory role of this compound.

LXR Activation Pathway

This diagram shows the general mechanism of LXR activation by oxysterols, a pathway where the specific role of this compound is yet to be determined.

Experimental Protocols

Quantification of Sterols using this compound as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of sterols in biological samples.

Objective: To quantify sterol levels in a biological matrix using this compound as an internal standard to correct for variations in sample preparation and instrument response.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound standard

-

Solvents for extraction (e.g., hexane, isopropanol, ethyl acetate)[10][11]

-

Saponification reagent (e.g., ethanolic potassium hydroxide)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

To a known amount of the biological sample, add a precise amount of this compound internal standard solution.

-

Perform lipid extraction using an appropriate solvent system (e.g., Folch or Bligh-Dyer method).

-

Evaporate the solvent under a stream of nitrogen.

-

-

Saponification (for total sterol analysis):

-

Resuspend the lipid extract in an ethanolic KOH solution.

-

Incubate at an elevated temperature (e.g., 60-80°C) to hydrolyze sterol esters.

-

Neutralize the solution and extract the non-saponifiable lipids (containing free sterols) with a non-polar solvent like hexane.

-

Evaporate the solvent.

-

-

Derivatization:

-

To the dried sterol extract, add a derivatization reagent (e.g., BSTFA + 1% TMCS) to convert the hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers.

-

Incubate at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography Conditions (Example): [10][12]

-

Column: DB-5MS or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Oven Program: Start at a suitable initial temperature (e.g., 200°C), ramp to a final temperature (e.g., 300°C) at a specific rate (e.g., 20°C/min), and hold for a period to ensure elution of all compounds.

-

-

Mass Spectrometry Conditions (Example): [10][12]

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM is preferred for its higher sensitivity and specificity. Monitor characteristic ions for the TMS derivatives of the target sterols and this compound.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the target sterols and this compound based on their retention times and mass spectra.

-

Calculate the peak area ratio of each target sterol to the this compound internal standard.

-

Quantify the concentration of each sterol by comparing the peak area ratios to a standard curve prepared with known concentrations of each sterol and a constant concentration of the internal standard.

-

In Vitro Cholesterol Efflux Assay

While no specific data is available for this compound, this general protocol can be adapted to investigate its potential effects on cholesterol efflux from macrophages.

Objective: To determine if this compound modulates the efflux of cholesterol from cultured macrophages to an acceptor like Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).

Materials:

-

Macrophage cell line (e.g., J774, THP-1)

-

Cell culture medium and supplements

-

[³H]-cholesterol or a fluorescently labeled cholesterol analog

-

Cholesterol loading medium (e.g., containing acetylated LDL)

-

This compound

-

Cholesterol acceptor (e.g., ApoA-I, HDL)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Seeding and Labeling:

-

Seed macrophages in a multi-well plate.

-

Label the cells with [³H]-cholesterol or a fluorescent cholesterol analog in the presence of a cholesterol-loading agent for 24-48 hours to induce foam cell formation.

-

-

Equilibration:

-

Wash the cells to remove excess labeling medium.

-

Incubate the cells in a serum-free medium for a period to allow for the equilibration of the labeled cholesterol within the cellular pools.

-

-

Efflux Assay:

-

Incubate the labeled and equilibrated cells with a medium containing the cholesterol acceptor (e.g., ApoA-I) in the presence or absence of different concentrations of this compound.

-

Include appropriate controls (e.g., vehicle control, positive control with a known LXR agonist).

-

Incubate for a defined period (e.g., 4-24 hours).

-

-

Quantification:

-

Collect the cell culture medium (containing the effluxed cholesterol).

-

Lyse the cells to determine the amount of cholesterol remaining in the cells.

-

Measure the radioactivity or fluorescence in both the medium and the cell lysate.

-

-

Calculation:

-

Calculate the percentage of cholesterol efflux as: (counts in medium / (counts in medium + counts in cell lysate)) * 100.

-

Compare the efflux in the presence of this compound to the vehicle control to determine its effect.

-

Conclusion and Future Directions

The current body of scientific literature positions this compound primarily as a valuable analytical tool rather than a significant biological regulator of cholesterol metabolism. Its minimal impact on the SREBP pathway suggests it does not function as a potent feedback inhibitor of cholesterol synthesis, a role characteristic of many other oxysterols. The critical missing piece in our understanding is its interaction, or lack thereof, with the LXR pathway, which would determine its potential role in regulating cholesterol efflux and reverse cholesterol transport.

Future research should focus on:

-

LXR Binding and Activation: Performing in vitro binding assays to determine the affinity of this compound for LXRα and LXRβ, followed by reporter gene assays to assess its ability to activate LXR-mediated transcription.

-

Gene Expression Analysis: Quantifying the expression of LXR target genes, such as ABCA1, ABCG1, and SREBP-1c, in relevant cell types (e.g., macrophages, hepatocytes) treated with this compound.

-

Cellular Cholesterol Homeostasis: Measuring the direct impact of this compound on total and free cholesterol levels within cells and its effect on cholesterol esterification.

-

In Vivo Studies: Investigating the physiological effects of this compound in animal models of dyslipidemia and atherosclerosis.

By addressing these knowledge gaps, the scientific community can definitively characterize the role of this compound in cholesterol metabolism and determine if it holds any untapped therapeutic potential.

References

- 1. CAS 561-63-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol metabolism: physiological regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of 19-Hydroxycholesterol

Abstract: 19-Hydroxycholesterol (19-HC) is an oxidized derivative of cholesterol, known as an oxysterol, that plays a role in lipid homeostasis. While the cellular transport of several other oxysterols has been extensively studied, the specific mechanisms governing the uptake and intracellular trafficking of 19-HC are not well-defined. This technical guide synthesizes the available data, primarily focusing on its activity as a Liver X Receptor (LXR) agonist, to propose a putative model for its cellular transport. We provide a detailed overview of the likely transport proteins, intracellular pathways, and regulatory networks involved. Furthermore, this document includes detailed experimental protocols for investigating oxysterol-mediated gene expression and cellular uptake, alongside quantitative data and visual diagrams of key pathways to support future research in this area.

Introduction to this compound

Oxysterols are critical signaling molecules that regulate lipid metabolism, inflammation, and cellular cholesterol balance. This compound is a specific oxysterol whose functions are beginning to be elucidated. Its primary known intracellular role is to act as an endogenous ligand for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as master regulators of cholesterol homeostasis. Activation of LXR leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and conversion to bile acids. Understanding how 19-HC enters the cell and reaches these nuclear targets is crucial for evaluating its physiological and pathological roles.

Given the limited direct research on 19-HC transport, this guide extrapolates from the well-established mechanisms of other LXR-activating oxysterols (e.g., 25-HC, 27-HC) and integrates the specific quantitative data available for 19-HC's effect on LXR target genes.

Proposed Cellular Uptake and Transport Mechanisms

The transport of 19-HC from the extracellular environment to its intracellular targets likely involves a multi-step process encompassing passive diffusion, protein-mediated trafficking, and active efflux.

Cellular Entry

Due to the addition of a hydroxyl group, 19-HC is more polar than cholesterol, which is thought to facilitate a faster rate of passive diffusion across the plasma membrane and between intracellular membranes. While specific transporters for 19-HC uptake have not been identified, proteins like Niemann-Pick C1-Like 1 (NPC1L1), known to facilitate the uptake of other sterols in the intestine, could potentially play a role, although this remains speculative[1]. The primary mode of entry for free, non-lipoprotein-associated 19-HC is likely passive transfer.

Intracellular Trafficking (Non-Vesicular Transport)

Once inside the cell, 19-HC must traverse the aqueous cytoplasm to reach the nucleus and other organelles like the endoplasmic reticulum (ER). This movement is likely facilitated by a class of lipid transfer proteins known as Oxysterol-Binding Proteins (OSBPs) and OSBP-related proteins (ORPs)[2][3]. These proteins can extract sterols from one membrane and transport them to another, often at membrane contact sites where two organelles are in close proximity. Although direct binding affinities of 19-HC to specific ORPs have not been published, it is hypothesized that these proteins act as intracellular chaperones, shielding the hydrophobic sterol from the aqueous environment and directing it to specific subcellular locations.

LXR-Mediated Signaling and Efflux

The most well-documented activity of 19-HC is its role as an LXR agonist[4][5]. Upon reaching the nucleus, 19-HC binds to the LXR-RXR (Retinoid X Receptor) heterodimer. This binding event triggers a conformational change, leading to the recruitment of coactivators and the initiation of transcription of LXR target genes.

Key LXR target genes involved in cholesterol transport include:

-

ATP-Binding Cassette Transporter A1 (ABCA1): Mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins (e.g., ApoA-I)[6][7].

-

ATP-Binding Cassette Transporter G1 (ABCG1): Promotes the efflux of cholesterol to mature high-density lipoprotein (HDL) particles[6][7].

By inducing the expression of these transporters, 19-HC actively promotes its own removal from the cell, forming a negative feedback loop to maintain cellular sterol homeostasis.

Quantitative Data on this compound Activity

The primary quantitative data available for 19-HC relates to its potency as an LXR agonist. A key study screened a panel of oxysterols for their ability to induce LXR target gene expression in Huh7 liver carcinoma cells[4][5]. The data from this study is summarized below.

| Oxysterol (at 5 µM) | Relative mRNA Induction of ABCA1 (Fold Change vs. Vehicle) | Relative mRNA Induction of SREBP1c (Fold Change vs. Vehicle) |

| This compound | ~1.5 - 2.0 | Not significant |

| 4β-Hydroxycholesterol | ~4.0 - 5.0 | ~2.5 |

| 7β-Hydroxycholesterol | ~2.5 - 3.0 | Not significant |

| 20-Hydroxycholesterol | Not significant | Not significant |

| 24(S)-Hydroxycholesterol | ~3.0 | Not significant |

| 25-Hydroxycholesterol | ~3.5 | Not significant |

| 27-Hydroxycholesterol | Not significant | Not significant |

| Table 1: Comparative Potency of Various Oxysterols on LXR Target Gene Expression. Data is estimated from published charts in Moldavski et al., JLR 2021.[4][5] The study demonstrates that while 19-HC is an LXR agonist capable of inducing ABCA1 expression, it is less potent than other oxysterols like 4β-HC, 24(S)-HC, and 25-HC. Notably, unlike 4β-HC, it does not induce the lipogenic transcription factor SREBP1c. |

Visualizations of Pathways and Workflows

Signaling Pathway

Caption: LXR signaling pathway activated by this compound (19-HC).

Putative Transport Workflow

Caption: Putative cellular transport workflow for this compound.

Experimental Workflow: Gene Expression Assay

Caption: Experimental workflow for analyzing 19-HC's effect on gene expression.

Experimental Protocols

Protocol for Oxysterol-Mediated Gene Expression Analysis by qPCR

This protocol is adapted from methodologies used to assess the impact of oxysterols on LXR target gene expression[4][5].

Objective: To quantify the change in mRNA levels of ABCA1 and ABCG1 in response to this compound treatment.

Materials:

-

Huh7 (human liver carcinoma) cell line

-

DMEM media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (and other oxysterols for comparison)

-

DMSO (vehicle control)

-

12-well tissue culture plates

-

RNA isolation kit (e.g., Qiagen RNeasy)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for human ABCA1, ABCG1, and a reference gene (e.g., GAPDH)

Procedure:

-

Cell Seeding: Seed Huh7 cells into 12-well plates at a density that will achieve approximately 80% confluency after 24 hours.

-

Cell Culture: Incubate the cells at 37°C in a 5% CO₂ incubator.

-

Oxysterol Treatment: Prepare a stock solution of 19-HC in DMSO. Dilute the stock solution in culture media to a final concentration of 5 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). Treat the cells in triplicate with the 19-HC solution or a vehicle-only control (media with the same concentration of DMSO).

-

Incubation: Return the plates to the incubator for 24 hours.

-

RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the well. Isolate total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

Quantitative PCR (qPCR): Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target gene (ABCA1 or ABCG1) or the reference gene, and a SYBR Green master mix. Run the reactions on a qPCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) for each reaction. Normalize the Ct values of the target genes to the reference gene (ΔCt = Ct_target - Ct_reference). Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2^⁻ΔΔCt).

General Protocol for Cellular Oxysterol Uptake Assay

This is a generalized protocol that could be adapted for 19-HC, assuming a labeled version (e.g., radiolabeled [³H]19-HC or a fluorescently-tagged analog) is available.

Objective: To measure the rate and extent of 19-HC uptake into cultured cells.

Materials:

-

Labeled this compound ([³H]19-HC or fluorescent analog)

-

Chosen cell line (e.g., THP-1 macrophages, Huh7)

-

Culture plates (e.g., 24-well)

-

Culture media

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation counter (for radiolabel) or fluorescence plate reader/microscope (for fluorescent tag)

Procedure:

-

Cell Plating: Plate cells in 24-well plates and culture until they reach desired confluency.

-

Preparation of Dosing Solution: Prepare a solution of labeled 19-HC in culture media at the desired final concentration.

-

Uptake (Pulse): Remove the existing media from the cells and add the media containing the labeled 19-HC. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Stopping Uptake: To stop the uptake at each time point, rapidly aspirate the dosing media and wash the cell monolayer 3-4 times with ice-cold PBS to remove any non-internalized label.

-

Cell Lysis: Lyse the washed cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification:

-

For Radiolabel: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

For Fluorescent Tag: Measure the fluorescence of the lysate using a plate reader. Alternatively, cells can be fixed and imaged with a fluorescence microscope for qualitative analysis of subcellular localization.

-

-

Protein Normalization: Use a small aliquot of the cell lysate to perform a protein assay (e.g., BCA assay) to normalize the uptake data to the amount of cellular protein in each well.

-

Data Analysis: Plot the normalized uptake (e.g., DPM/µg protein) against time to determine the uptake kinetics.

Conclusion and Future Directions

The cellular uptake and transport of this compound are governed by a combination of passive biophysical processes and active, protein-mediated regulation. While it can enter cells and activate the LXR signaling pathway to promote the expression of efflux transporters like ABCA1, its potency appears lower than several other endogenous oxysterols. The precise roles of specific influx transporters and intracellular chaperones like OSBP/ORPs in the trafficking of 19-HC remain a significant knowledge gap.

Future research should focus on:

-

Direct Transport Studies: Utilizing radiolabeled or fluorescently tagged 19-HC to directly measure its uptake kinetics and identify its subcellular destinations.

-

Protein Binding Assays: Quantifying the binding affinity of 19-HC to the full panel of OSBP/ORP family members to identify potential intracellular chaperones.

-

Genetic Knockdown Studies: Using siRNA or CRISPR to knock down candidate transporters (e.g., NPC1, ABC transporters, ORPs) to assess their specific contribution to 19-HC transport and cellular retention.

A deeper understanding of these mechanisms will be invaluable for drug development professionals and researchers investigating the role of oxysterol signaling in metabolic and inflammatory diseases.

References

- 1. NPC1L1 and cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Functions of Oxysterol-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxysterol-binding protein - Wikipedia [en.wikipedia.org]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of ABCG1 and ABCA1 in regulation of neuronal cholesterol efflux to apolipoprotein E discs and suppression of amyloid-beta peptide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enigmatic Pathway of 19-Hydroxycholesterol Biosynthesis: A Technical Guide for Researchers

Abstract

19-Hydroxycholesterol is an oxygenated derivative of cholesterol, or oxysterol, formed through metabolic oxidation.[1] Unlike more extensively studied oxysterols such as 27-hydroxycholesterol (B1664032) or 24S-hydroxycholesterol, the specific enzymatic pathways responsible for the biosynthesis of this compound and its precise physiological roles remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, focusing on the putative enzymes involved, comparative quantitative data from related cholesterol hydroxylases, relevant signaling pathways, and detailed experimental protocols for its quantification. This document aims to serve as a foundational resource for researchers investigating this minor but potentially significant sterol metabolite.

Core Enzymes in Cholesterol Hydroxylation

The biosynthesis of oxysterols is predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes.[2][3] These monooxygenases introduce hydroxyl groups at various positions on the cholesterol molecule, initiating pathways for bile acid synthesis, steroid hormone production, and elimination of cholesterol from cells.[2][4] While the enzymes for hydroxylation at positions C7 (CYP7A1), C27 (CYP27A1), C24 (CYP46A1), and C22/C20 (CYP11A1) are well-defined, the specific enzyme responsible for C19 hydroxylation of cholesterol has not been definitively identified.[2][5][6]

Putative Enzyme: Cytochrome P450 19A1 (Aromatase)

The most plausible candidate for catalyzing the 19-hydroxylation of cholesterol is Cytochrome P450 19A1 (CYP19A1) , commonly known as aromatase.[7]

-

Primary Function: CYP19A1 is a key enzyme in steroidogenesis, responsible for the aromatization of androgens into estrogens.[8][9] This process involves three successive oxidation steps of the C19-methyl group of androgens (e.g., androstenedione (B190577) and testosterone), with 19-hydroxy and 19-oxo intermediates.

-

Substrate Promiscuity: While androgens are its primary substrates, the enzyme's known catalytic activity at the C19 position makes it a strong theoretical candidate for the 19-hydroxylation of cholesterol.

-

Location: CYP19A1 is an endoplasmic reticulum membrane protein, consistent with the localization of other cholesterol-metabolizing enzymes.[7]

The direct conversion of cholesterol to this compound by CYP19A1 remains to be experimentally confirmed and characterized. The biosynthetic pathway is therefore considered putative.

Quantitative Data on Cholesterol Hydroxylases

To date, specific enzyme kinetic parameters (Kₘ, Vₘₐₓ) for the 19-hydroxylation of cholesterol have not been published. For comparative purposes, this section summarizes the kinetic data for several well-characterized human cytochrome P450 enzymes that hydroxylate cholesterol at other positions. These values highlight the range of affinities and catalytic efficiencies observed in cholesterol metabolism.

| Enzyme (CYP) | Substrate | Kₘ (µM) | Vₘₐₓ or kcat | Notes |

| CYP19A1 | Cholesterol | Not Determined | Not Determined | Putative enzyme for 19-hydroxylation. |

| CYP27A1 | Cholesterol | 150 - 400 | Not Reported | Km decreased from 400 to 150 µM upon proteinase K treatment of mitochondria.[10] |

| CYP46A1 | Cholesterol | ~25 (unaffected) | kcat increased 6.7-fold | Kₘ was not significantly altered by the activator Efavirenz, which increased catalytic rate.[11] |

| CYP11A1 | 22R-Hydroxycholesterol | ~1.5 | ~2.5 (pmol/min/pmol CYP) | Data is for the second step in pregnenolone (B344588) synthesis, not the initial cholesterol binding.[12] |

| CYP3A4 | Cholesterol | 182 | 7.0 x 10⁻⁴ mol/s/mol P450 | Data specific for the 25-hydroxylation reaction catalyzed by CYP3A4.[13] |

Kₘ (Michaelis constant) is the substrate concentration at half-maximal velocity, indicating substrate affinity (a lower Kₘ suggests higher affinity).[14][15][16] Vₘₐₓ (maximum velocity) and kcat (turnover number) reflect the maximum catalytic rate of the enzyme.[14][15][17]

Signaling Pathways: The Liver X Receptor (LXR)

While a specific signaling function for this compound has not been identified, many other oxysterols are potent signaling molecules that act as endogenous ligands for the Liver X Receptors (LXRα and LXRβ) .[18][19] These nuclear receptors are master regulators of cholesterol, fatty acid, and glucose homeostasis.[19] The LXR pathway serves as the primary paradigm for understanding oxysterol-mediated gene regulation.

LXR Activation Mechanism

-

Ligand Binding: Side-chain oxysterols such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol bind to the ligand-binding domain of LXR in the nucleus.[18][20]

-

Heterodimerization: Upon ligand binding, LXR undergoes a conformational change and forms a permissive heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.

-

Transcriptional Activation: This binding recruits co-activator proteins, leading to the transcriptional activation of genes involved in cholesterol transport and metabolism, most notably ABCA1 and ABCG1, which promote cholesterol efflux from cells to HDL particles.

LXR Ligand Binding Affinities

The binding affinities of various endogenous oxysterols to LXR have been quantified, demonstrating their potency as signaling molecules. The affinity of this compound for LXR is currently unknown.

| Ligand | Receptor | Kᵢ (nM) |

| 24(S)-Hydroxycholesterol | LXRα | 110 |

| 22(R)-Hydroxycholesterol | LXRα | 380 |

| 24(S),25-Epoxycholesterol | LXRα | 200 |

Data sourced from Janowski et al. (1999).[18] Kᵢ is the inhibition constant, representing the concentration of ligand that displaces 50% of a radiolabeled tracer, indicating binding affinity.

Experimental Protocols for Oxysterol Quantification

Accurate quantification of oxysterols in biological matrices is critical for understanding their metabolism and function. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques. Notably, due to its stability and distinct mass, this compound is frequently used as an internal standard for the quantification of other sterols.[1]

General Workflow for GC-MS Analysis

The following protocol provides a generalized workflow for the extraction and quantification of oxysterols from cell culture or plasma samples.

Detailed Methodology

(Based on protocols for general oxysterol analysis)

-

Sample Preparation and Extraction:

-

To a 1 mL plasma sample or a pellet of ~1x10⁶ cells, add a known amount of deuterated internal standards (e.g., 100 ng cholesterol-d₇) and the internal standard for recovery (e.g., this compound).

-

Add 3 mL of a hexane/2-propanol (3:2 v/v) solution containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Vortex vigorously and incubate at room temperature for 1 hour to extract total lipids.

-

Collect the organic solvent phase. Repeat the extraction on the remaining sample with an additional 2 mL of solvent and pool the organic phases.

-

-

Saponification:

-

Evaporate the pooled organic solvent under a stream of nitrogen gas.

-

Resuspend the lipid film in 1 mL of 100% ethanol (B145695) and add 300 µL of 10 N KOH.

-

Incubate at 80°C for 1 hour to hydrolyze cholesteryl esters to free sterols.

-

Cool the tubes on ice.

-

-

Neutral Sterol Extraction:

-

Add 2 mL of chloroform (B151607) (or hexane) and 2.5 mL of distilled water to the saponified sample. Vortex thoroughly.

-

Centrifuge at ~2,500 x g for 10 minutes to separate the phases.

-

Carefully remove and discard the upper aqueous phase.

-

Wash the lower organic phase with 2 mL of distilled water, vortex, centrifuge, and discard the aqueous phase again.

-

Transfer the final organic phase to a new tube and evaporate to dryness under nitrogen.

-

-

Derivatization:

-

To the dry sterol extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Seal the vial and incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS/MS Analysis:

-

Inject 1-2 µL of the derivatized sample onto a suitable GC column (e.g., DB-5ms).

-

Use a temperature gradient appropriate for separating sterols.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, monitoring characteristic ions for each oxysterol and internal standard.

-

Quantify the amount of each oxysterol by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known amounts of each analyte.

-

Conclusion and Future Directions

This compound represents a poorly understood component of the oxysterol family. While its biosynthesis is likely catalyzed by a cytochrome P450 enzyme, with CYP19A1 (Aromatase) being the most probable candidate, direct experimental evidence is lacking. The absence of data on its physiological concentrations, signaling roles, and kinetic parameters of its formation underscores a significant gap in our knowledge of cholesterol metabolism.

Future research should focus on:

-

Enzyme Identification: Screening candidate CYP enzymes, particularly CYP19A1, for their ability to hydroxylate cholesterol at the C19 position using in vitro reconstituted systems.

-

Functional Characterization: Investigating the potential of this compound to act as a ligand for nuclear receptors like LXR or other signaling proteins.

-

In Vivo Quantification: Developing sensitive analytical methods to accurately measure endogenous levels of this compound in various tissues and disease states to infer its potential physiological relevance.

Elucidating the biology of this compound will provide a more complete picture of cholesterol homeostasis and may reveal new therapeutic targets for metabolic and endocrine disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cholesterol-metabolizing cytochromes P450: implications for cholesterol lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Cytochrome P450 enzymes in the metabolism of cholesterol and cholesterol derivatives. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]

- 6. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 7. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Genetic Variant in the CYP19A1 Gene Associated with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP19A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 10. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cholesterol 25-hydroxylation activity of CYP3A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 15. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 17. youtube.com [youtube.com]

- 18. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liver X receptor - Wikipedia [en.wikipedia.org]

- 20. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the In Vivo Metabolic Fate of 19-Hydroxycholesterol

Audience: Researchers, scientists, and drug development professionals.

Abstract

19-Hydroxycholesterol is an oxidized derivative of cholesterol, or oxysterol, that serves as a key intermediate in specific steroidogenic pathways. Unlike more abundant oxysterols such as 24S-hydroxycholesterol or 27-hydroxycholesterol (B1664032), which play primary roles in cholesterol elimination and transport, the metabolic significance of this compound is rooted in its function as a precursor to mineralocorticoids and other C19-modified steroids. Its metabolism is characterized by a series of enzymatic oxidation steps primarily occurring in steroidogenic tissues like the adrenal glands. This technical guide provides a comprehensive overview of the in vivo biosynthesis, metabolic conversion, and potential distribution and excretion of this compound. It includes detailed summaries of the enzymatic processes, quantitative data where available, relevant experimental protocols, and visual diagrams of the key metabolic pathways and analytical workflows.

Introduction